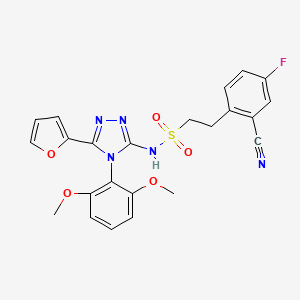

Apelin agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H20FN5O5S |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

2-(2-cyano-4-fluorophenyl)-N-[4-(2,6-dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]ethanesulfonamide |

InChI |

InChI=1S/C23H20FN5O5S/c1-32-18-5-3-6-19(33-2)21(18)29-22(20-7-4-11-34-20)26-27-23(29)28-35(30,31)12-10-15-8-9-17(24)13-16(15)14-25/h3-9,11,13H,10,12H2,1-2H3,(H,27,28) |

InChI Key |

DIUOERYDCPDWJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N2C(=NN=C2NS(=O)(=O)CCC3=C(C=C(C=C3)F)C#N)C4=CC=CO4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Apelin Agonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelinergic system, comprising the apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela/Toddler, has emerged as a critical regulator of numerous physiological processes. Its widespread expression and significant roles in cardiovascular homeostasis, fluid balance, and metabolism have positioned it as a promising therapeutic target for a range of diseases, including heart failure, hypertension, and metabolic disorders. This technical guide provides a comprehensive overview of the apelin agonist signaling pathway, detailing its core mechanisms, quantitative data on agonist interactions, and protocols for key experimental assays.

Core Signaling Pathways

Activation of the APJ receptor by an apelin agonist initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. The specific pathway activated can be influenced by the specific agonist, leading to the concept of biased agonism, where a ligand preferentially activates one pathway over another.

G Protein-Dependent Signaling

The APJ receptor primarily couples to inhibitory G proteins (Gαi/o) and Gαq/11, and has also been shown to interact with Gα13.[1][2][3]

-

Gαi/o Pathway : Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This pathway is also implicated in the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.

-

Gαq/11 Pathway : Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

-

Gα13 Pathway : A non-canonical pathway involving Gα13 has been identified, which leads to the activation of the transcription factor myocyte enhancer factor 2 (MEF2) through the phosphorylation and cytoplasmic translocation of histone deacetylases (HDACs) 4 and 5.

β-Arrestin-Dependent Signaling

Following agonist-induced phosphorylation of the APJ receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction mediates receptor desensitization and internalization. Importantly, β-arrestins can also act as signal transducers, initiating G protein-independent signaling cascades, including the activation of the ERK1/2 pathway. The C-terminal phenylalanine of apelin has been shown to be crucial for β-arrestin recruitment.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling cascades initiated by apelin agonist binding to the APJ receptor.

G Protein-Dependent Signaling Pathways

β-Arrestin-Dependent Signaling

Quantitative Data on Apelin Agonist Activity

The following tables summarize key quantitative data for various endogenous and synthetic apelin agonists, providing a comparative view of their binding affinities and functional potencies across different signaling pathways.

Table 1: Binding Affinities (Ki) of Apelin Agonists for the APJ Receptor

| Agonist | Ki (nM) | Cell Line/Tissue | Radioligand | Reference(s) |

| Apelin-13 | 8.336 | HEK293 | [¹²⁵I]-Apelin-13 | |

| [Pyr¹]-Apelin-13 | 0.35 | Human Left Ventricle | [¹²⁵I]-[Pyr¹]Apelin-13 | |

| Apelin-17 | 4.651 | HEK293 | [¹²⁵I]-Apelin-13 | |

| Apelin-36 | 1.735 | HEK293 | [¹²⁵I]-Apelin-13 | |

| Elabela-21 | 4.364 | HEK293 | [¹²⁵I]-Apelin-13 | |

| Elabela-32 | 1.343 | HEK293 | [¹²⁵I]-Apelin-13 | |

| BMS-986224 | 0.074 | CHO-K1 | [¹²⁵I]-[Pyr¹]Apelin-13 | |

| CMF-019 | 2.63 (human) | CHO-K1 | [¹²⁵I]-[Pyr¹]Apelin-13 | |

| Compound 25 | 54 | CHO-K1 | [¹²⁵I]-Apelin-13 | |

| Compound 36 | 60 | CHO-K1 | [¹²⁵I]-Apelin-13 | |

| Compound 37 | 59 | CHO-K1 | [¹²⁵I]-Apelin-13 |

Table 2: Functional Potency (EC50/IC50) of Apelin Agonists in Second Messenger Assays

| Agonist | Assay | EC50/IC50 (nM) | Cell Line | Reference(s) |

| Apelin-13 | cAMP Inhibition | 15.24 | HEK293 | |

| [Pyr¹]-Apelin-13 | cAMP Inhibition | 10.51 | HEK293 | |

| Apelin-17 | cAMP Inhibition | 38.11 | HEK293 | |

| Apelin-36 | cAMP Inhibition | 13.65 | HEK293 | |

| Elabela-21 | cAMP Inhibition | 25.76 | HEK293 | |

| Elabela-32 | cAMP Inhibition | 25.70 | HEK293 | |

| Apelin-13 | Ca²⁺ Mobilization | 427.6 | HEK293 | |

| [Pyr¹]-Apelin-13 | Ca²⁺ Mobilization | 126.2 | HEK293 | |

| Apelin-17 | Ca²⁺ Mobilization | 125.6 | HEK293 | |

| Apelin-36 | Ca²⁺ Mobilization | 94.0 | HEK293 | |

| Elabela-21 | Ca²⁺ Mobilization | 65.6 | HEK293 | |

| Elabela-32 | Ca²⁺ Mobilization | 21.88 | HEK293 | |

| BMS-986224 | cAMP Inhibition | 0.2 | CHO-K1 | |

| CMF-019 | cAMP Inhibition | 0.1 | CHO-K1 | |

| Azelaprag | cAMP Inhibition | 0.32 | Not Specified | |

| Apelin agonist 2 | cAMP Inhibition | 10 | Not Specified |

Table 3: Functional Potency (EC50) of Apelin Agonists in β-Arrestin Recruitment and ERK Phosphorylation Assays

| Agonist | Assay | EC50 (nM) | Cell Line | Reference(s) |

| Apelin-13 | β-Arrestin 1 Recruitment | 427.6 | HEK293 | |

| [Pyr¹]-Apelin-13 | β-Arrestin 1 Recruitment | 126.2 | HEK293 | |

| Apelin-17 | β-Arrestin 1 Recruitment | 125.6 | HEK293 | |

| Apelin-36 | β-Arrestin 1 Recruitment | 94.0 | HEK293 | |

| Elabela-21 | β-Arrestin 1 Recruitment | 65.6 | HEK293 | |

| Elabela-32 | β-Arrestin 1 Recruitment | 21.88 | HEK293 | |

| Apelin-13 | β-Arrestin 2 Recruitment | 153.8 | HEK293 | |

| [Pyr¹]-Apelin-13 | β-Arrestin 2 Recruitment | 190.5 | HEK293 | |

| Apelin-17 | β-Arrestin 2 Recruitment | 4.64 | HEK293 | |

| Apelin-36 | β-Arrestin 2 Recruitment | 20.51 | HEK293 | |

| Elabela-21 | β-Arrestin 2 Recruitment | 66.84 | HEK293 | |

| Elabela-32 | β-Arrestin 2 Recruitment | 13.25 | HEK293 | |

| Apelin-17 (K17F) | β-Arrestin 1 Recruitment | 17 | HEK293 | |

| Apelin-17 (K17F) | β-Arrestin 2 Recruitment | 14 | HEK293 | |

| Apelin-16 (K16P) | β-Arrestin 1 Recruitment | 71 | HEK293 | |

| Apelin-16 (K16P) | β-Arrestin 2 Recruitment | 68 | HEK293 | |

| Apelin-13 | ERK1/2 Phosphorylation | - | HEK293 |

Note: A significant activation of ERK1/2 by Apelin-13 was observed at 10 nM, with maximal activation at 100 nM. Direct EC50 values for ERK phosphorylation are less commonly reported in a comparative format.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apelin agonist signaling pathway.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the APJ receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human or rat APJ receptor (e.g., HEK293 or CHO cells).

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled apelin peptide (e.g., [¹²⁵I]-[Pyr¹]apelin-13) with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by filtration through a glass fiber filter plate.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To measure the ability of an apelin agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Methodology (TR-FRET based):

-

Cell Culture: Culture cells expressing the APJ receptor (e.g., CHO-K1) in a 384-well plate.

-

Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate cAMP production.

-

Agonist Treatment: Add serial dilutions of the apelin agonist to the wells.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Detection: After a further incubation period (e.g., 60 minutes), measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.

-

Data Analysis: The ratio of the two fluorescence signals is inversely proportional to the intracellular cAMP concentration. Plot the HTRF ratio against the logarithm of the agonist concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.

Methodology (BRET based):

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the APJ receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.

-

Agonist Stimulation: Add increasing concentrations of the apelin agonist.

-

Detection: Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Plot the BRET ratio against the logarithm of the agonist concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay

Objective: To measure the activation of the ERK1/2 signaling pathway by quantifying the level of phosphorylated ERK1/2.

Methodology (Western Blotting):

-

Cell Culture and Starvation: Culture cells expressing the APJ receptor and serum-starve them overnight to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat the cells with the apelin agonist for various time points or at different concentrations.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk).

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the results as the ratio of p-ERK1/2 to total ERK1/2, often presented as a fold change over the unstimulated control.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following APJ receptor activation.

Methodology:

-

Cell Culture: Plate cells expressing the APJ receptor (and potentially a promiscuous Gα protein like Gα16 to enhance the signal) in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Addition: Use a fluorescence plate reader with an integrated liquid handling system to add the apelin agonist to the wells.

-

Detection: Immediately and continuously measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The peak fluorescence intensity or the area under the curve can be used for quantification. Plot the response against the logarithm of the agonist concentration to determine the EC50 value.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental assays described above.

Radioligand Binding Assay Workflow

cAMP Assay Workflow

β-Arrestin Assay Workflow

ERK Phosphorylation Assay Workflow

Calcium Mobilization Assay Workflow

Conclusion

The apelin agonist signaling pathway is a complex and multifaceted system with significant therapeutic potential. A thorough understanding of its signaling mechanisms, including the nuances of G protein versus β-arrestin signaling and the concept of biased agonism, is crucial for the development of novel and effective therapeutics. This guide provides a foundational resource for researchers and drug developers, offering a detailed overview of the pathway, comparative quantitative data for key agonists, and robust experimental protocols to facilitate further investigation into this promising area of pharmacology.

References

- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

The Discovery and Synthesis of a Novel Apelin Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure.[1][2] Activation of the apelin receptor by its endogenous peptide ligands, such as apelin-13, elicits beneficial cardiovascular effects, including increased cardiac contractility and vasodilation.[3] However, the therapeutic utility of native apelin peptides is limited by their short half-life.[4] This has driven the search for potent, selective, and orally bioavailable small-molecule apelin receptor agonists. This technical guide details the discovery, synthesis, and biological characterization of a novel apelin receptor agonist, with a primary focus on AMG 986, a compound that has progressed to clinical trials.

Introduction to the Apelin System

The apelinergic system, comprising the apelin receptor (APJ) and its endogenous peptide ligands, plays a crucial role in cardiovascular homeostasis.[5] The APJ receptor is coupled to inhibitory G-proteins (Gαi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream signaling pathways include the activation of protein kinase B (Akt), endothelial nitric oxide synthase (eNOS), and the mitogen-activated protein kinase (MAPK/ERK) pathway. These pathways collectively contribute to the positive inotropic and vasodilatory effects of apelin receptor agonism. The discovery of a second endogenous ligand, ELABELA/TODDLER, further underscores the physiological significance of this receptor system.

Discovery of a Novel Apelin Agonist: AMG 986

AMG 986 was identified through a medicinal chemistry campaign aimed at discovering a potent and orally bioavailable small-molecule agonist of the apelin receptor. The discovery process began with a high-throughput screening campaign to identify initial hits. These hits were then evaluated in a cAMP assay to measure their ability to induce APJ activation and in a human GTPγS binding assay to assess Gα protein-stimulated receptor activation. Compounds showing promising activity were subsequently tested for selectivity against the angiotensin II type 1 (AT1) and β2-adrenergic receptors. This rigorous screening and optimization process led to the identification of AMG 986 as a potent and selective apelin receptor agonist.

Synthesis of AMG 986

The synthesis of AMG 986 has been described in the scientific literature and patent documents (WO2016187308A1). A key challenge in the synthesis was the creation of a specific chiral sulfonamide fragment. Early collaboration between medicinal and process chemistry teams led to the development of an improved, stereospecific route for this key intermediate, which was crucial for the large-scale synthesis required for clinical development.

While a detailed, multi-step synthesis is beyond the scope of this guide, a generalized scheme involves a three-component coupling approach to assemble the final molecule. The development of a stereoselective transformation was a critical step to enable direct access to the desired α,β-dimethyl sulfonamides.

Biological Activity and Data Presentation

AMG 986 has been extensively characterized in a battery of in vitro assays to determine its potency and efficacy at the apelin receptor. The following tables summarize the quantitative data for AMG 986 and the endogenous ligand, pyr-apelin-13, for comparison.

Table 1: In Vitro Potency (EC50) of AMG 986 and Pyr-Apelin-13 in Functional Assays

| Compound | cAMP Assay (log EC50) | GTPγS Assay (log EC50) | β-Arrestin Recruitment (log EC50) | Receptor Internalization (log EC50) |

| AMG 986 | -9.64 ± 0.03 | -9.54 ± 0.03 | -9.61 ± 0.13 | -9.59 ± 0.03 |

| pyr-apelin-13 | -9.93 ± 0.03 | -8.10 ± 0.05 | -8.96 ± 0.03 | -7.80 ± 0.04 |

Table 2: Pharmacokinetic Properties of AMG 986

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 40-80% | Human | |

| Terminal Half-life (t½) | ~20 hours | Human | |

| Protein Binding | 99.6% | Human Plasma |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Assay

The inhibitory effect of apelin receptor agonists on forskolin-stimulated cAMP production is a primary measure of their functional activity.

Principle: The apelin receptor is coupled to the Gαi subunit, which inhibits adenylyl cyclase. Agonist binding to the receptor reduces the intracellular concentration of cAMP.

General Protocol:

-

Cell Culture: Cells overexpressing the human apelin receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

-

Compound Addition: Test compounds (e.g., AMG 986) are serially diluted and added to the cells.

-

Forskolin Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: A lysis buffer containing a detection reagent (e.g., using HTRF or AlphaScreen technology) is added. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The results are used to generate dose-response curves and calculate EC50 values.

GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.

Principle: Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS allows for the quantification of this activation.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the apelin receptor.

-

Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, and other necessary components.

-

Reaction Mixture: Membranes, test compounds, and [³⁵S]GTPγS are combined in a 96-well plate.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Dose-response curves are generated to determine EC50 values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key event in receptor desensitization and signaling.

Principle: Upon agonist-induced receptor phosphorylation, β-arrestin is recruited from the cytoplasm to the receptor at the cell membrane. This interaction can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter assay).

General Protocol (PathHunter Assay):

-

Cell Line: A cell line engineered to co-express the apelin receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.

-

Cell Plating: Cells are seeded into 384-well plates.

-

Compound Addition: Test compounds are added to the wells.

-

Incubation: Plates are incubated for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: A substrate for the complemented enzyme (β-galactosidase) is added, and the resulting chemiluminescent signal is measured. The signal is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Dose-response curves are plotted to determine EC50 values.

Signaling Pathways and Visualizations

Activation of the apelin receptor by an agonist like AMG 986 initiates a cascade of intracellular signaling events.

Apelin Receptor Signaling Pathway

References

- 1. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

In Vivo Efficacy of Apelin Agonists: A Technical Guide for Preclinical Research

Abstract

The apelin/APJ receptor system is a promising therapeutic target for a multitude of cardiovascular and metabolic diseases. Apelin, the endogenous ligand, has demonstrated potent inotropic and vasodilatory effects, alongside beneficial roles in glucose metabolism. However, its short half-life has spurred the development of more stable and potent synthetic agonists. This technical guide provides an in-depth overview of the in vivo effects of these next-generation apelin agonists, with a focus on quantitative preclinical data, detailed experimental methodologies, and the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Introduction

The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous peptide ligand, apelin, are integral components of a signaling pathway with wide-ranging physiological effects.[1] Activation of the APJ receptor has been shown to enhance cardiac contractility, induce vasodilation, and improve insulin sensitivity, making it an attractive target for therapeutic intervention in conditions such as heart failure, pulmonary arterial hypertension, and type 2 diabetes.[2][3] The inherent instability of native apelin peptides has limited their clinical utility, leading to the development of stabilized peptide analogues and small-molecule agonists with improved pharmacokinetic profiles. This guide focuses on the in vivo characterization of these novel compounds.

In Vivo Cardiovascular Effects of Apelin Agonists

Preclinical studies in various animal models have demonstrated the significant cardiovascular benefits of synthetic apelin agonists. These compounds have been shown to increase cardiac output and stroke volume while reducing vascular resistance.

Data Presentation: Cardiovascular Hemodynamics

The following tables summarize the quantitative in vivo cardiovascular effects of prominent apelin agonists from preclinical studies.

Table 1: Effects of BMS-986224 on Cardiac Function in Rodent Models

| Agonist | Animal Model | Administration | Dose | Key Findings | Reference |

| BMS-986224 | Anesthetized Instrumented Rats | Short-term Infusion | Not Specified | Increased cardiac output by 10-15% with no effect on heart rate.[2][4] | |

| BMS-986224 | Renal Hypertensive Rat (RHR) Model | Subcutaneous Infusion (10 days) | 0.192 mg/kg/day | Increased stroke volume and cardiac output to levels of healthy animals. | |

| BMS-986224 | Renal Hypertensive Rat (RHR) Model | Oral (BID, 7 days) | 0.1 mg/kg & 1 mg/kg | Dose-dependent increases in stroke volume and cardiac output. |

Table 2: Effects of Biased Apelin Agonists on Cardiovascular Parameters in Rats

| Agonist | Animal Model | Administration | Dose | Key Findings | Reference |

| MM07 | Anesthetized Rats | Infusion | Not Specified | Caused a greater increase in cardiac output compared to [Pyr1]apelin-13. | |

| MM07 | Monocrotaline-induced PAH Rats | Daily IP Injection (21 days) | Not Specified | Significantly reduced the elevation of right ventricular systolic pressure and hypertrophy. | |

| MM07 | Sugen/hypoxia-induced PAH Rats | Not Specified | Not Specified | Reversed right ventricle hypertrophy and vascular remodeling. | |

| CMF-019 | Anesthetized Rats | Intravenous Injection | 500 nmol | Caused a significant increase in cardiac contractility (606 ± 112 mmHg/s). | |

| CMF-019 | Anesthetized Rats | Intravenous Injection | 50 nmol & 500 nmol | Caused dose-dependent vasodilatation. |

In Vivo Metabolic Effects of Apelin Agonists

Apelin agonists have also shown promise in the regulation of glucose homeostasis, primarily by improving insulin sensitivity and glucose uptake in peripheral tissues.

Data Presentation: Glucose Metabolism

Table 3: Effects of Apelin-13 Analogues on Glucose Metabolism in Mice

| Agonist | Animal Model | Administration | Dose | Key Findings | Reference |

| Apelin-13 amide & (pGlu)apelin-13 amide | Normal and Diet-Induced Obese (DIO) Mice | Intraperitoneal | Not Specified | Improved insulinotropic and glucose disposal responses in an IPGTT. | |

| Apelin-13 amide & (pGlu)apelin-13 amide | Normal Mice | Intraperitoneal | Not Specified | Stimulated insulin-independent glucose uptake in adipocytes and inhibited food intake. | |

| pGlu-apelin-13 | db/db mice | 2-week infusion | Not specified | Improved insulin sensitivity as determined by ITT and GTT. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the protocols for key in vivo experiments cited in this guide.

Acute Hemodynamic Assessment in Anesthetized Instrumented Rats

This protocol is designed to evaluate the acute cardiovascular effects of an apelin agonist.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane or sodium pentobarbital).

-

Instrumentation:

-

A catheter is inserted into the jugular vein for drug administration.

-

A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure cardiac contractility, stroke volume, and cardiac output.

-

A catheter is placed in the femoral artery to monitor blood pressure.

-

-

Drug Administration: The apelin agonist is administered as a bolus intravenous injection or a short-term infusion through the jugular vein catheter. A vehicle control (e.g., saline) is used for comparison.

-

Data Acquisition: Hemodynamic parameters, including left ventricular systolic pressure (LVSP), end-diastolic pressure (LVEDP), the maximal rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmax), cardiac output, stroke volume, and mean arterial pressure, are continuously recorded before, during, and after drug administration.

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared between the treatment and control groups.

Chronic Cardiovascular Assessment in the Renal Hypertensive Rat (RHR) Model

This model is used to assess the long-term efficacy of an apelin agonist in a disease state of hypertension and cardiac hypertrophy.

-

Model Induction: Renal hypertension is induced in male Sprague-Dawley rats using the two-kidney, one-clip (2K1C) Goldblatt model. This involves placing a silver clip on one renal artery, which reduces blood flow to the kidney and activates the renin-angiotensin system, leading to hypertension.

-

Drug Administration: The apelin agonist is administered chronically, typically via subcutaneous osmotic pumps, daily oral gavage, or intraperitoneal injections, for a specified period (e.g., 2-4 weeks).

-

Cardiac Function Monitoring: Cardiac function is assessed non-invasively at baseline and at the end of the treatment period using echocardiography to measure parameters such as ejection fraction, fractional shortening, and left ventricular dimensions.

-

Terminal Hemodynamic Assessment: At the end of the study, terminal invasive hemodynamic measurements can be performed as described in the acute assessment protocol.

-

Histological Analysis: The heart is excised, weighed, and processed for histological analysis to assess cardiac hypertrophy and fibrosis.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Diet-Induced Obese (DIO) Mice

This protocol evaluates the effect of an apelin agonist on glucose metabolism in a model of insulin resistance.

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified duration (e.g., 8-12 weeks) to induce obesity and insulin resistance.

-

Fasting: Mice are fasted for a defined period (typically 6 hours) with free access to water before the test.

-

Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (time 0).

-

Drug Administration: The apelin agonist or vehicle is administered via intraperitoneal injection at a specified time before the glucose challenge.

-

Glucose Challenge: A sterile solution of D-glucose (typically 2 g/kg body weight) is administered via intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. A lower AUC in the treated group compared to the control group indicates improved glucose disposal.

Signaling Pathways and Visualizations

Apelin agonists exert their effects by activating complex intracellular signaling cascades. The primary signaling pathways involve G protein-dependent and β-arrestin-mediated pathways.

Apelin Receptor Signaling

Upon agonist binding, the APJ receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This G protein activation also triggers downstream signaling through the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for cell survival, proliferation, and metabolic regulation.

Alternatively, the activated APJ receptor can recruit β-arrestins, which can lead to receptor desensitization and internalization, but also initiate distinct, G protein-independent signaling events. Some novel apelin agonists are "biased," preferentially activating either the G protein-dependent or the β-arrestin pathway, which may offer therapeutic advantages by maximizing desired effects while minimizing potential side effects.

Caption: Apelin Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the in vivo evaluation of a novel apelin agonist.

Caption: In Vivo Apelin Agonist Evaluation Workflow.

Conclusion

The development of stable and potent apelin agonists represents a significant advancement in the pursuit of novel therapies for cardiovascular and metabolic diseases. The preclinical data summarized in this guide highlight the promising in vivo efficacy of these compounds. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research and development in this exciting field. Future studies will continue to elucidate the full therapeutic potential of modulating the apelin/APJ system.

References

The Therapeutic Promise of Apelin Agonists in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The apelin/APJ system has emerged as a compelling therapeutic target for a spectrum of cardiovascular diseases, offering a novel mechanistic approach to address conditions such as heart failure, hypertension, and atherosclerosis. This technical guide provides an in-depth overview of the therapeutic potential of apelin receptor agonists, with a focus on quantitative data from preclinical studies, detailed experimental methodologies, and the intricate signaling pathways that govern their cardiovascular effects.

The Apelin System: A Brief Overview

The apelin system consists of the G protein-coupled receptor APJ (also known as APLNR) and its endogenous peptide ligands, primarily apelin and Elabela.[1] Apelin is produced as a 77-amino acid prepropeptide that is cleaved into several active fragments, with [Pyr¹]apelin-13 being one of the most potent and abundant isoforms in the cardiovascular system.[2] Activation of the APJ receptor initiates a cascade of signaling events that exert pleiotropic beneficial effects on the cardiovascular system, including positive inotropy, vasodilation, and anti-inflammatory actions.[1][3]

Quantitative Data on Apelin Agonist Efficacy

The development of novel apelin receptor agonists, including peptide analogues and small molecules, has been a key focus of recent research. These efforts aim to overcome the short half-life of endogenous apelin and to fine-tune the signaling response, for instance, through biased agonism. The following tables summarize key quantitative data from preclinical studies of prominent apelin agonists.

Table 1: In Vitro Characterization of Apelin Receptor Agonists

| Agonist | Receptor | Assay | Potency (pD2 or EC50) | Binding Affinity (Ki or pKi) | Species | Reference |

| [Pyr¹]apelin-13 | Human APJ | cAMP Inhibition | 9.34 ± 0.15 (pD2) | - | Human | [4] |

| Human APJ | β-arrestin Recruitment | 8.65 ± 0.10 (pD2) | - | Human | ||

| Human APJ | Receptor Internalization | 9.28 ± 0.10 (pD2) | - | Human | ||

| CMF-019 | Human APJ | cAMP Inhibition | 10.00 ± 0.13 (pD2) | 8.58 ± 0.04 (pKi) | Human | |

| Human APJ | β-arrestin Recruitment | 6.65 ± 0.15 (pD2) | - | Human | ||

| Human APJ | Receptor Internalization | 6.16 ± 0.21 (pD2) | - | Human | ||

| Rat APJ | Binding Assay | - | 8.49 ± 0.04 (pKi) | Rat | ||

| Mouse APJ | Binding Assay | - | 8.71 ± 0.06 (pKi) | Mouse | ||

| BMS-986224 | Human APJ | cAMP Inhibition | 0.02 nM (EC50) | 0.3 nM (Kd) | Human | |

| Multi-species APJ | Binding Assay | - | See reference for details | Human, Rat, Dog, Monkey | ||

| AMG 986 | Human APJ | Functional Assay | 0.3 nM (EC50) | - | Human | |

| MM07 | Human APJ | β-arrestin Recruitment | ~2 orders of magnitude less potent than [Pyr¹]apelin-13 | - | Human | |

| Human APJ | G protein activation (saphenous vein constriction) | Equipotent to [Pyr¹]apelin-13 | - | Human |

Table 2: In Vivo Hemodynamic Effects of Apelin Agonists in Animal Models of Cardiovascular Disease

| Agonist | Animal Model | Dose | Route | Key Hemodynamic Effects | Reference |

| [Pyr¹]apelin-13 | Anesthetized Rats | 400 nmol | IV | ↑ Cardiac Contractility (dP/dtmax): 3025 ± 680 mmHg/s↑ Stroke Volume: 9.18 ± 0.86 RVU↑ Cardiac Output: 3989 ± 537 RVU/min↓ LV Systolic Pressure: 15.7 ± 1.8 mmHg | |

| CMF-019 | Anesthetized Rats | 500 nmol | IV | ↑ Cardiac Contractility (dP/dtmax): 606 ± 112 mmHg/s↑ Stroke Volume: 2.62 ± 0.31 RVU↑ Cardiac Output: 1210 ± 170 RVU/min | |

| Anesthetized Rats | 50 nmol | IV | ↓ Femoral Artery Pressure: 4.16 ± 1.18 mmHg | ||

| Anesthetized Rats | 500 nmol | IV | ↓ Femoral Artery Pressure: 6.62 ± 1.85 mmHg | ||

| BMS-986224 | Anesthetized Rats | 1, 10, 100 µg/kg/min | IV Infusion | ↑ Cardiac Output: 10-15% | |

| Renal Hypertensive Rat (RHR) Model | 0.192 mg/kg/day | SC Infusion | ↑ Stroke Volume & Cardiac Output to levels in healthy animals | ||

| MM07 | Monocrotaline-induced PAH Rats | 1 mg/kg/day | IP | ↓ Right Ventricular Systolic Pressure↓ Right Ventricular HypertrophyAttenuated changes in RV volumes and ejection fraction | |

| Apelin-13 | ApoE-/- Mice on Western Diet | 2 mg/kg/day | - | ↑ Intraplaque collagen content↓ MMP-9 expression↓ Inflammatory cell infiltration↓ Total cholesterol and LDL levels |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of apelin agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the apelin receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled apelin analog (e.g., [¹²⁵I]-[Pyr¹]apelin-13) and a range of concentrations of the unlabeled test compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the agonist's ability to activate the Gαi signaling pathway.

Methodology:

-

Cell Culture: Use a cell line expressing the apelin receptor (e.g., CHO-K1 cells).

-

Stimulation: Pre-incubate the cells with the test compound at various concentrations, followed by stimulation with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 or pD2 value.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the apelin receptor upon agonist stimulation.

Methodology:

-

Cell Line: Utilize a cell line engineered to express the apelin receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., DiscoverX PathHunter® β-arrestin assay).

-

Agonist Treatment: Treat the cells with a range of concentrations of the test agonist.

-

Detection: Upon agonist-induced β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a detectable signal (e.g., chemiluminescence).

-

Data Analysis: Measure the signal and plot it against the logarithm of the agonist concentration to determine the EC50 or pD2 value for β-arrestin recruitment.

In Vivo Hemodynamic Assessment in Rodents

Objective: To evaluate the cardiovascular effects of an apelin agonist in a living animal model.

Methodology:

-

Animal Model: Use an appropriate rodent model of cardiovascular disease (e.g., spontaneously hypertensive rats, myocardial infarction-induced heart failure model in mice).

-

Catheterization: Anesthetize the animal and insert a pressure-volume catheter into the left ventricle via the carotid artery to measure parameters such as left ventricular systolic pressure (LVSP), end-diastolic pressure (LVEDP), and the maximal rate of pressure rise (dP/dtmax). A separate catheter can be placed in the femoral artery to measure systemic blood pressure.

-

Drug Administration: Administer the apelin agonist via the desired route (e.g., intravenous bolus, continuous infusion, or oral gavage).

-

Data Acquisition and Analysis: Continuously record hemodynamic parameters before, during, and after drug administration. Analyze the data to determine the dose-dependent effects of the agonist on cardiac function and blood pressure.

Signaling Pathways and Visualizations

Activation of the apelin receptor triggers a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical workflow for identifying biased apelin agonists.

Apelin Receptor Signaling Pathways

Caption: Apelin receptor signaling cascade.

Experimental Workflow for Screening Biased Apelin Agonists

Caption: Workflow for identifying biased apelin agonists.

Conclusion and Future Directions

The apelin/APJ system represents a highly promising target for the development of novel therapeutics for cardiovascular diseases. Preclinical data strongly support the beneficial effects of apelin receptor agonism in heart failure, hypertension, and atherosclerosis. The development of biased agonists, such as CMF-019 and MM07, which preferentially activate the beneficial Gαi pathway over the β-arrestin pathway, holds particular promise for maximizing therapeutic efficacy while minimizing potential side effects like receptor desensitization. Further research, including well-designed clinical trials, is necessary to translate the therapeutic potential of apelin agonists into effective treatments for patients with cardiovascular disease. The continued exploration of small molecule agonists with favorable pharmacokinetic profiles will be crucial for the successful clinical development of this exciting class of drugs.

References

- 1. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct hemodynamic responses to (pyr)apelin-13 in large animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac action of the first G protein biased small molecule apelin agonist. [repository.cam.ac.uk]

The Role of Apelin Agonists in Metabolic Disorders: A Technical Guide

Introduction

The global rise in metabolic disorders, including obesity and type 2 diabetes mellitus (T2DM), presents a significant challenge to public health, increasing the risk for numerous chronic diseases.[1][2] The apelin/APJ system has emerged as a promising therapeutic target in this domain.[3][4] Apelin is an endogenous peptide, an adipokine, that exerts its effects by binding to the G protein-coupled receptor, APJ (also known as AGTRL1).[1] This system is widely expressed throughout the body and is integral to many physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. Dysregulation of the apelin/APJ pathway is linked to insulin resistance and obesity. Consequently, agonists targeting the APJ receptor are being actively investigated as a novel therapeutic strategy to combat metabolic diseases. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key experimental methodologies related to apelin agonists in the context of metabolic disorders.

Mechanism of Action: The Apelin/APJ Signaling Pathway

Apelin agonists exert their metabolic effects by activating the APJ receptor, which couples primarily to the inhibitory G-protein, Gαi, and also engages β-arrestin signaling pathways. The activation of these cascades leads to a range of beneficial downstream cellular responses.

-

G-Protein Dependent Signaling: Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. More importantly, this pathway activates critical downstream kinases:

-

PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt) is a key event. This cascade promotes the translocation of GLUT4 transporters to the cell membrane in skeletal muscle and adipose tissue, enhancing glucose uptake. It also leads to the activation of endothelial nitric oxide synthase (eNOS), which improves vascular function and insulin sensitivity.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is also stimulated, playing a role in cell growth and proliferation.

-

-

β-Arrestin Dependent Signaling: While G-protein signaling is crucial for acute metabolic effects, β-arrestin recruitment can lead to receptor internalization and desensitization, a common feature for many GPCRs. However, this pathway is also being explored for biased agonists that could selectively activate beneficial signaling arms while minimizing receptor downregulation.

The culmination of these signaling events results in improved glucose homeostasis, increased insulin sensitivity, and favorable modulation of lipid metabolism. Apelin agonists have been shown to stimulate fatty acid oxidation and mitochondrial biogenesis in muscle while inhibiting lipolysis in adipose tissue.

Preclinical Efficacy of Apelin Agonists in Metabolic Disorders

Preclinical studies, primarily in diet-induced obese (DIO) mouse models, have demonstrated the significant potential of apelin agonists. A key finding is their synergistic effect when combined with incretin-based therapies, such as GLP-1 receptor (GLP-1R) agonists. This combination not only enhances weight loss but also uniquely preserves muscle mass, addressing a common concern with GLP-1R agonist monotherapy.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative outcomes from studies evaluating novel oral apelin agonists in combination with incretin agonists in DIO mice.

Table 1: Efficacy of Azelaprag in Combination with Tirzepatide

| Parameter | DIO + Tirzepatide | DIO + Tirzepatide + Azelaprag | Lean Controls |

| Body Weight Loss | 16% | 39% | N/A |

| Lean Mass (% Body Weight) | 60% | 69% | 70% |

| Muscle Function (Grid Hang Latency) | 38 sec | 86 sec | 79 sec |

| Study Duration: 20 days. Tirzepatide dose: 10 nmol/kg. Azelaprag dose: 1.1 g/L in drinking water. |

Table 2: Efficacy of PSTC1201 in Combination with Semaglutide

| Parameter | DIO + Semaglutide | DIO + Semaglutide + PSTC1201 | Lean Controls |

| Body Weight Reduction | 11% | 37% | N/A |

| Lean Body Mass (% of Total) | 47% | 57% | N/A |

| Muscle Function (Wire Hang Latency) | 27 sec | 141 sec | 191 sec |

| Study Duration: 21 days. Semaglutide dose: 10 nmol/kg, Q3D. PSTC1201 dose: 1.1 g/L in drinking water. |

These data highlight that the addition of an apelin agonist significantly augments weight loss while restoring body composition and muscle function to levels comparable with lean controls. These agonists also improve fasting blood glucose and plasma lipid profiles.

Key Experimental Protocols for Apelin Agonist Drug Discovery

The characterization of novel apelin agonists involves a series of standardized in vitro and in vivo assays to determine potency, efficacy, and physiological effects.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the APJ receptor following agonist stimulation, a key step in receptor desensitization and an alternative signaling pathway.

-

Cells: CHO-K1 cells stably co-expressing the human APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter® system).

-

Procedure:

-

Cell Plating: Plate cells in white, solid-bottom microplates and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test agonist (e.g., 1 nM to 100 µM) in assay buffer. Include a known agonist as a positive control and vehicle (DMSO) as a negative control.

-

Agonist Treatment: Add diluted compounds to the wells and incubate for 60-90 minutes at 37°C.

-

Detection: Add detection reagents (containing Galactosidase enzyme fragment) and incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure chemiluminescent signal using a compatible plate reader.

-

Analysis: Plot luminescence against the logarithm of agonist concentration to determine EC50 values.

-

Cyclic AMP (cAMP) Inhibition Assay

This assay measures the ability of an APJ agonist to inhibit cAMP production stimulated by forskolin, confirming Gαi pathway activation.

-

Materials: HEK293 or CHO-K1 cells expressing the APJ receptor, a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP detection kit (e.g., LANCE® Ultra cAMP Detection Kit), and forskolin.

-

Procedure:

-

Cell Preparation: Culture and harvest cells, resuspending them in stimulation buffer.

-

Assay Protocol: In a microplate, add the diluted test agonist, followed by a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.

-

Cell Addition: Add the cell suspension to each well and incubate for 30 minutes at room temperature.

-

Detection: Add the TR-FRET detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) and incubate for 60 minutes.

-

Data Acquisition: Measure the TR-FRET signal (emission at 665 nm and 620 nm) using a compatible plate reader.

-

Analysis: Calculate the 665/620 nm emission ratio. Plot the percent inhibition of the forskolin response against the agonist concentration to determine potency (IC50).

-

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

This model is the standard for evaluating anti-obesity and anti-diabetic compounds.

-

Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity, insulin resistance, and hyperglycemia.

-

Procedure:

-

Acclimatization & Grouping: Once the DIO phenotype is established, mice are randomized into treatment groups (e.g., vehicle, agonist alone, incretin alone, combination therapy). Lean, chow-fed mice are used as controls.

-

Treatment: The test agonist is administered chronically. Oral agonists can be delivered via daily gavage or mixed in drinking water. Incretin agonists are typically administered via subcutaneous injection.

-

Monitoring: Body weight and food/water intake are measured regularly.

-

Metabolic Phenotyping:

-

Body Composition: Fat mass and lean mass are measured at baseline and end-of-study using EchoMRI.

-

Glycemic Control: Glucose and insulin tolerance tests are performed. Fasting blood glucose and plasma insulin are measured.

-

Muscle Function: Forelimb grip strength or endurance tests (e.g., wire hang or grid hang latency) are conducted.

-

Terminal Analysis: At the end of the study, blood is collected for biomarker analysis (lipids, adipokines). Tissues (e.g., liver, adipose, muscle) are collected for histological or gene expression analysis.

-

-

Conclusion and Future Directions

Apelin agonists represent a highly promising class of therapeutics for metabolic disorders. Their unique ability to improve glycemic control, promote weight loss, and preserve muscle function sets them apart from existing therapies. The synergistic benefits observed with GLP-1R agonists suggest a powerful combination therapy approach for the future management of obesity and T2DM. Current research is focused on developing orally bioavailable small-molecule agonists and long-acting peptide analogs to overcome the short half-life of native apelin. As these candidates advance through clinical trials, the apelin/APJ system is poised to become a cornerstone of next-generation metabolic disease treatment.

References

- 1. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]

- 2. The Role of Apelin–APJ System in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The apelin/APJ system as a therapeutic target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of a Novel Apelin Receptor Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The apelin/APJ system has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. The APJ receptor, a G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela, play crucial roles in physiological processes such as cardiovascular regulation, fluid homeostasis, and energy metabolism.[1] The therapeutic potential of targeting this system has been highlighted by the development of synthetic agonists. However, the short half-life of endogenous apelin peptides limits their clinical utility, driving the search for stable, orally bioavailable small-molecule agonists.[2]

This technical guide provides a comprehensive overview of the pharmacological profile of a representative small-molecule apelin receptor agonist, herein referred to as "Apelin Agonist 1." It is important to note that the designation "this compound" is a general term and may encompass different chemical entities across various research contexts. The data presented here is a synthesis of publicly available information for potent, selective, and orally available apelin receptor agonists, intended to provide a detailed understanding of their characteristics for researchers and drug development professionals.

Pharmacological Profile

This compound is a potent and selective agonist of the apelin receptor (APJ). As a non-peptidic, orally bioavailable molecule, it is designed to overcome the limitations of endogenous apelin peptides for therapeutic applications.[2]

Binding Affinity and Potency

The binding affinity and functional potency of this compound have been characterized in various in vitro assays. The compound demonstrates high affinity for the human and rat APJ receptors.

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human | 0.093 nM | Functional Assay | [3] |

| Rat | 0.12 nM | Functional Assay | [3] | |

| (alternative) | 3.2 nM | Functional Assay | ||

| Kd | Human | 0.3 nM | Radioligand Binding | |

| Ki | Human | 14 nM | Radioligand Binding |

EC50: Half-maximal effective concentration; Kd: Dissociation constant; Ki: Inhibitory constant.

Efficacy and Selectivity

This compound acts as a full agonist at the APJ receptor, mimicking the effects of the endogenous ligand [Pyr1]apelin-13. It effectively stimulates downstream signaling pathways, including G-protein activation and β-arrestin recruitment.

A critical aspect of its pharmacological profile is its high selectivity for the APJ receptor over other GPCRs, particularly the structurally related angiotensin II type 1 (AT1) receptor. This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.

Signaling Pathways

Activation of the APJ receptor by this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Beyond G-protein signaling, this compound also engages β-arrestin pathways, which can mediate distinct cellular responses and contribute to receptor internalization and desensitization. Some apelin agonists have been shown to exhibit biased agonism, preferentially activating either the G-protein or β-arrestin pathway, which may offer therapeutic advantages.

Caption: this compound signaling at the APJ receptor.

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of the agonist to the APJ receptor.

-

Cell Lines: HEK293 or CHO cells stably expressing the human APJ receptor.

-

Radioligand: [125I]-(Pyr1)apelin-13.

-

Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled apelin-13. The amount of bound radioactivity is measured, and the data are analyzed to calculate the Ki value.

Caption: Workflow for Radioligand Binding Assay.

cAMP Inhibition Assay

This functional assay measures the ability of the agonist to inhibit adenylyl cyclase and reduce cAMP levels.

-

Cell Lines: HEK293 cells expressing the APJ receptor.

-

Procedure: Cells are pre-treated with forskolin to stimulate cAMP production. Subsequently, cells are incubated with varying concentrations of this compound. Intracellular cAMP levels are then measured using a suitable detection kit (e.g., HTRF or ELISA). The EC50 value for cAMP inhibition is determined from the dose-response curve.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.

-

Assay Principle: Utilizes technologies such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., PathHunter®).

-

Procedure: Cells co-expressing a tagged APJ receptor and a tagged β-arrestin are stimulated with the agonist. The proximity of the two tagged proteins upon β-arrestin recruitment results in a measurable signal (e.g., light emission or enzymatic activity). The EC50 for β-arrestin recruitment is then calculated.

Caption: Principle of a BRET-based β-arrestin recruitment assay.

Conclusion

This compound represents a significant advancement in the development of therapeutics targeting the apelin/APJ system. Its potent and selective agonism at the APJ receptor, coupled with its favorable pharmacokinetic properties as an orally bioavailable small molecule, makes it a promising candidate for the treatment of cardiovascular disorders such as heart failure. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for further preclinical and clinical investigation of this and similar compounds. Future research may focus on exploring the potential for biased agonism to further refine the therapeutic effects and minimize unwanted side effects.

References

An In-depth Technical Guide to Apelin Receptor (APJ) Activation by a Novel Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of cardiovascular and metabolic diseases. Its endogenous ligands, the apelin peptides, modulate a range of physiological processes, including cardiac contractility, blood pressure regulation, and glucose metabolism. This technical guide provides a comprehensive overview of the activation of the Apelin receptor by a representative potent and selective synthetic agonist, herein referred to as "Apelin Agonist 1." This document details the downstream signaling cascades initiated by agonist binding, presents quantitative data on agonist performance, and outlines the experimental protocols for key in vitro assays.

Introduction to the Apelin/APJ System

The Apelin/APJ system is a critical signaling axis involved in maintaining cardiovascular and metabolic homeostasis.[1][2][3][4][5] The receptor, APJ, is expressed in various tissues, including the heart, lungs, adipose tissue, and central nervous system. Its activation by endogenous apelin peptides, which are derived from a 77-amino acid precursor, triggers a cascade of intracellular events that regulate cellular function. Dysregulation of the Apelin/APJ system has been implicated in the pathophysiology of heart failure, pulmonary arterial hypertension, and diabetes. Consequently, the development of synthetic APJ agonists is an active area of therapeutic research.

Signaling Pathways Activated by this compound

Upon binding of this compound, the Apelin receptor undergoes a conformational change, leading to the activation of multiple downstream signaling pathways. These can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways. The ability of an agonist to preferentially activate one pathway over another is known as "biased agonism" and is a key concept in modern pharmacology for developing drugs with improved efficacy and reduced side effects.

G-Protein-Dependent Signaling

The Apelin receptor primarily couples to the inhibitory G-protein alpha subunit (Gαi/o) and to a lesser extent, the Gαq/11 subunit.

-

Gαi/o Pathway : Activation of the Gαi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the beneficial cardiovascular effects of APJ activation.

-

Gαq/11 Pathway : Coupling to Gαq/11 activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). PKC can then phosphorylate downstream targets, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

PI3K/Akt Pathway : The Apelin/APJ system also activates the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and metabolism. This pathway can be activated downstream of both G-protein and potentially β-arrestin signaling.

β-Arrestin-Dependent Signaling

Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the intracellular domains of APJ.

-

Receptor Desensitization and Internalization : β-arrestin recruitment mediates receptor desensitization by uncoupling it from G-proteins and promotes its internalization via clathrin-coated pits. The fate of the internalized receptor, either recycling back to the plasma membrane or degradation, can be ligand-dependent.

-

β-Arrestin-Mediated Signaling : Beyond its role in receptor trafficking, β-arrestin can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. This can include the activation of kinases like ERK1/2.

Below is a diagram illustrating the primary signaling pathways activated by this compound.

Quantitative Data for this compound

The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and efficacy across different signaling pathways. The data presented below is a representative summary compiled from various studies on potent synthetic apelin agonists.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Assay System |

| Ki (nM) | 0.93 | Radioligand competition binding with [125I]-Apelin-13 in CHO-K1 cells expressing human APJ. |

| Kd (nM) | 0.3 | Saturation binding assay in HEK293 cells expressing human APJ. |

Table 2: Functional Potency and Efficacy of this compound

| Assay | Parameter | Value | Assay System |

| Gαi Activation (cAMP Inhibition) | EC50 (nM) | 10 | Forskolin-stimulated cAMP accumulation assay in CHO-K1 cells expressing human APJ. |

| Emax (%) | 95 | ||

| β-Arrestin 2 Recruitment | EC50 (µM) | 2.4 | PathHunter β-arrestin assay in CHO-K1 cells expressing human APJ. |

| Emax (%) | 100 | ||

| Receptor Internalization | EC50 (µM) | 2.4 | PathHunter receptor internalization assay in U2OS cells expressing human APJ. |

| Emax (%) | 100 | ||

| ERK1/2 Phosphorylation | EC50 (nM) | 5.2 | HTRF assay in HEK293 cells expressing human APJ. |

Table 3: Biased Agonism Profile of this compound

| Pathway | Bias Factor (vs. Gαi) |

| β-Arrestin 2 Recruitment | ~240-fold towards Gαi |

| Receptor Internalization | ~240-fold towards Gαi |

Bias factor is calculated relative to a reference agonist (e.g., Apelin-13) and indicates the preference of the agonist for one signaling pathway over another.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound for the Apelin receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Protocol:

-

Membrane Preparation : HEK293 cells stably expressing the human Apelin receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

-

Assay Setup : In a 96-well plate, add cell membranes, a fixed concentration of [125I]-Apelin-13 (e.g., 0.1 nM), and a serial dilution of this compound.

-

Incubation : Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

-

Filtration : The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Detection : The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis : Non-specific binding is determined in the presence of a high concentration of unlabeled Apelin-13. The specific binding at each concentration of this compound is calculated and plotted against the logarithm of the agonist concentration. The IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of an agonist to activate the Gαi pathway by quantifying the inhibition of forskolin-stimulated cAMP production.

Workflow Diagram:

Protocol:

-

Cell Culture : CHO-K1 cells stably expressing the human Apelin receptor are seeded into 384-well plates and cultured overnight.

-

Compound Addition : The culture medium is removed, and cells are incubated with a serial dilution of this compound in the presence of a phosphodiesterase inhibitor for 30 minutes.

-

Forskolin Stimulation : Forskolin is added to all wells (except the negative control) to a final concentration that elicits a submaximal cAMP response. The plate is incubated for a further 30 minutes.

-

Detection : The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Data Analysis : The TR-FRET signal is inversely proportional to the cAMP concentration. The percentage inhibition of the forskolin-stimulated response is plotted against the logarithm of the agonist concentration to determine the EC50.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated Apelin receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.

Workflow Diagram:

Protocol:

-

Cell Line : A commercially available cell line (e.g., PathHunter CHO-K1 APJ β-Arrestin) is used. These cells are engineered to express the Apelin receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.

-

Assay Procedure : Cells are plated in a 384-well plate. After adherence, they are treated with a serial dilution of this compound.

-

Incubation : The plate is incubated for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection : A detection reagent containing a chemiluminescent substrate for β-galactosidase is added to the wells. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts the substrate, producing a light signal.

-

Data Analysis : The chemiluminescent signal is measured using a plate reader. The signal intensity is plotted against the logarithm of the agonist concentration to determine the EC50 and Emax.

Conclusion

This compound demonstrates high affinity for the Apelin receptor and acts as a potent agonist. The quantitative data reveals a biased signaling profile, with a preference for the Gαi-mediated pathway over β-arrestin recruitment and receptor internalization. This characteristic may offer a therapeutic advantage by maximizing the desired physiological effects while minimizing potential adverse events associated with prolonged β-arrestin signaling and receptor downregulation. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate the pharmacological properties of novel Apelin receptor agonists. The continued exploration of the Apelin/APJ system holds significant promise for the development of innovative treatments for cardiovascular and metabolic disorders.

References

- 1. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]

- 2. cusabio.com [cusabio.com]

- 3. Expanding role for the apelin/APJ system in physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 5. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Apelin Agonist 1

For Researchers, Scientists, and Drug Development Professionals

Introduction to Apelin Agonist 1

This compound, also identified as AM-2995, is a selective, orally available small molecule agonist for the Apelin receptor (APJ or APLNR).[1] The Apelin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.[2][3][4] Activation of the APJ receptor by its endogenous ligands (apelin peptides) or synthetic agonists like this compound is implicated in cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[2] Due to its role in these pathways, this compound is a valuable tool compound for research into conditions such as heart failure and pulmonary arterial hypertension.

Mechanism of Action: The Apelin Signaling Pathway

This compound mimics the action of endogenous apelin peptides by binding to and activating the APJ receptor. This receptor is primarily coupled to the inhibitory G-protein, Gαi. Upon activation, the receptor initiates a cascade of downstream signaling events. Key pathways include the activation of Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK1/2) pathways. These signaling cascades are central to the cellular responses mediated by apelin, such as promoting cell survival, proliferation, and vasodilation.

Caption: Apelin Receptor (APJ) Signaling Pathway.

Chemical Properties and Data Presentation

Quantitative data for this compound is summarized below for easy reference.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2227512-85-6 | |

| Synonym | AM-2995 | |

| Molecular Formula | C₂₃H₂₀FN₅O₅S | |

| Molecular Weight | 497.5 g/mol |

| Form | Typically supplied as a lyophilized powder | |

Table 2: Solubility and Stock Solution Preparation

| Solvent | Recommended Concentration | Notes | Source |

|---|---|---|---|

| DMSO | 1 mM - 10 mM | Soluble in DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated. |

| Aqueous Buffers | Not recommended for initial stock | Low solubility in aqueous solutions. Dilute DMSO stock into buffer for final working concentration. | General Practice |

Table 3: Storage Conditions

| Form | Temperature | Duration | Notes | Source |

|---|---|---|---|---|

| Lyophilized Powder | -20°C or -80°C | Years | Store in a dry, dark place. Avoid moisture. | |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution (in DMSO) | -80°C | Up to 6 months | Preferred for long-term storage. Avoid frost-free freezers. | |

Experimental Protocols

The following protocols provide detailed methodologies for the reconstitution and storage of this compound. Adherence to these protocols is critical for ensuring the integrity and activity of the compound.

Protocol: Reconstitution of Lyophilized this compound

This protocol describes the preparation of a concentrated stock solution from the lyophilized powder.

Materials:

-

Vial of lyophilized this compound

-

High-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, low-adsorption polypropylene microcentrifuge tubes

-

Calibrated precision pipettes and sterile tips

-

Vortex mixer

-

Microcentrifuge

-

(Optional) Water bath or sonicator

Procedure:

-

Equilibrate Vial: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing inside the vial, which can compromise the stability of the compound.

-

Centrifuge: Briefly centrifuge the vial at a low speed (e.g., ~1,000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial.

-

Prepare Stock Solution:

-

Carefully open the vial.

-

Using a calibrated pipette, add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of powder, add 201 µL of DMSO).

-

Refer to the calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

-

Ensure Complete Dissolution:

-

Recap the vial securely and vortex gently for 15-30 seconds.

-

Visually inspect the solution to ensure all powder has dissolved.

-

If solubility is an issue, gently warm the solution to 37°C for a few minutes or place it in an ultrasonic bath for a short period. Avoid vigorous shaking, which can degrade the compound.

-

-

Final Centrifugation: Centrifuge the vial again to pellet any undissolved particulates and to ensure the entire solution is collected at the bottom for accurate aliquoting.

Protocol: Aliquoting and Storage of Stock Solution

Proper storage is essential to maintain the agonist's activity over time. Never store the stock solution in a frost-free freezer due to temperature fluctuations.

Procedure:

-